REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:8][NH:9][CH2:10][CH2:11][NH:12][CH3:13].C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1>[CH3:8][N:9]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)[CH2:10][CH2:11][NH:12][CH3:13] |f:2.3.4|
|
Name
|
|
Quantity
|
0.485 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1
|
Name
|
|
Quantity
|
1.32 g
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 810 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |